

Application Note: Solid-Phase Extraction of 5-HO-EHDPP-d10 from Human Urine

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Compound of Interest

Compound Name: 5-HO-EHDPP-d10

Cat. No.: B15557675

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Introduction

2-Ethylhexyl diphenyl phosphate (EHDPP) is an organophosphate flame retardant (OPFR) widely used in various consumer products. Human exposure to EHDPP is prevalent, leading to its metabolism and the excretion of various metabolites in urine. One such key metabolite is 5-hydroxy-2-ethylhexyl diphenyl phosphate (5-HO-EHDPP). The quantification of this metabolite is crucial for assessing human exposure to EHDPP and understanding its potential health effects. **5-HO-EHDPP-d10** is the stable isotope-labeled internal standard for 5-HO-EHDPP, essential for accurate quantification by isotope dilution mass spectrometry.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **5-HO-EHDPP-d10** from human urine samples, intended for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the extraction of polar, acidic organophosphate flame retardant metabolites.

Analytical Strategy

The analytical approach involves the enzymatic hydrolysis of conjugated metabolites in urine, followed by solid-phase extraction for cleanup and concentration of the analyte. **5-HO-EHDPP-d10**, being a polar and acidic compound due to the phosphate group and the hydroxyl moiety,

is well-suited for extraction using a mixed-mode weak anion exchange (WAX) and reversed-phase sorbent. The Oasis WAX cartridge is a common choice for such applications.

Data Presentation

While specific recovery data for **5-HO-EHDPP-d10** is not extensively published, the following table summarizes typical recovery rates for similar organophosphate flame retardant metabolites using weak anion exchange SPE methods. These values can be considered as target performance metrics for the presented protocol.

Analyte	SPE Sorbent	Matrix	Average Recovery (%)	Relative Standard Deviation (RSD) (%)
Diphenyl Phosphate (DPHP)	Mixed-mode Anion Exchange	Urine	91 - 119	< 15
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)	Mixed-mode Anion Exchange	Urine	82 - 91	< 12
Hydroxylated OPFR Metabolites (general)	Oasis WAX	Urine	70 - 120	< 20

Experimental Protocols

Materials and Reagents

- SPE Cartridges: Oasis WAX (Weak Anion Exchange) 60 mg, 3 mL
- Reagents:
 - Methanol (LC-MS grade)

- Ammonium hydroxide (NH₄OH), concentrated
- Formic acid
- Ammonium acetate
- β-glucuronidase/arylsulfatase from Helix pomatia
- Ultrapure water
- Internal Standard: **5-HO-EHDPP-d10** solution of known concentration
- Equipment:
 - SPE manifold
 - Nitrogen evaporator
 - Vortex mixer
 - Centrifuge
 - LC-MS/MS system

Sample Preparation: Enzymatic Hydrolysis

- Thaw frozen human urine samples to room temperature and vortex for 30 seconds.
- To a 2 mL glass vial, add 1 mL of the urine sample.
- Spike the sample with the **5-HO-EHDPP-d10** internal standard solution.
- Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
- Add 20 µL of β-glucuronidase/arylsulfatase solution.
- Vortex the mixture for 10 seconds.

- Incubate the sample at 37°C for a minimum of 4 hours (or overnight) to ensure complete deconjugation of glucuronidated and sulfated metabolites.
- After incubation, allow the sample to cool to room temperature.
- Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitates.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for the Oasis WAX cartridge.

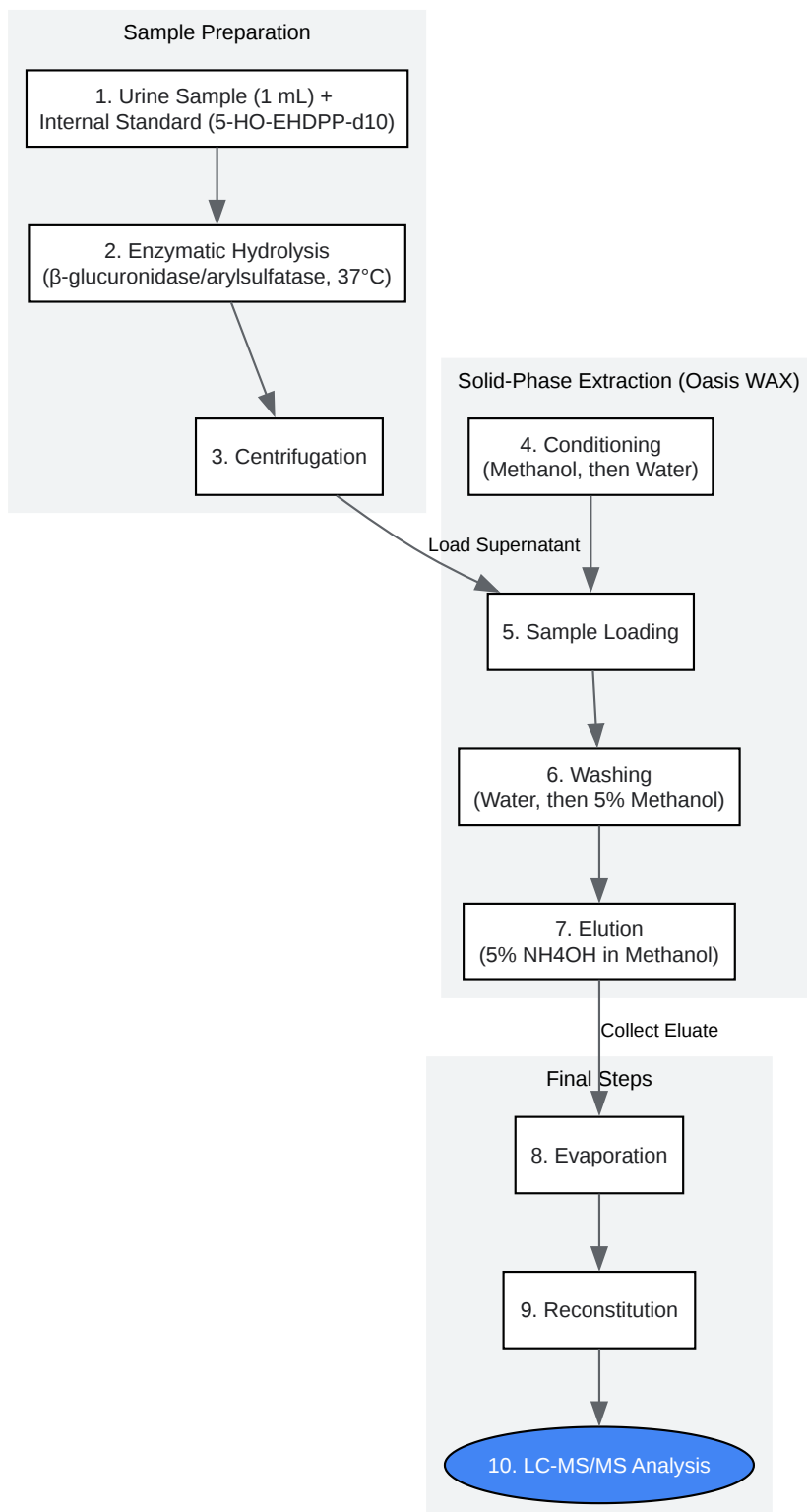
- Conditioning:
 - Pass 3 mL of methanol through the cartridge.
 - Pass 3 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.
- Loading:
 - Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
- Washing:
 - Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.
 - Wash the cartridge with 3 mL of 5% methanol in water to remove moderately polar interferences.
- Elution:
 - Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammoniated methanol disrupts the ionic interaction between the acidic phosphate group and the weak anion exchange sorbent.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 μ L of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
- Vortex for 20 seconds and transfer to an autosampler vial for analysis.

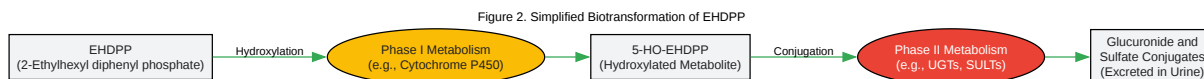
Visualizations

Experimental Workflow for Solid-Phase Extraction

Figure 1. Solid-Phase Extraction Workflow for 5-HO-EHDPP-d10

[Click to download full resolution via product page](#)Caption: SPE Workflow for **5-HO-EHDPP-d10** from Urine.

Biotransformation Pathway of EHDPP



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